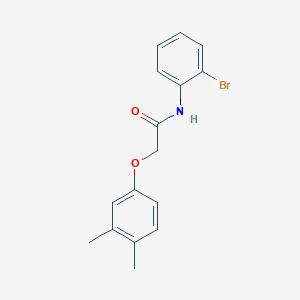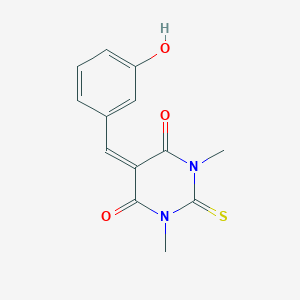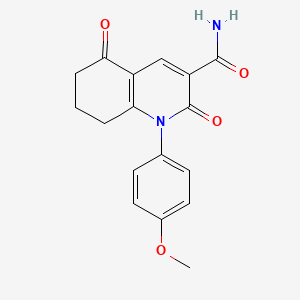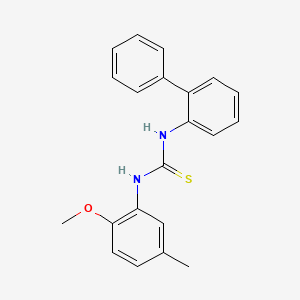
1-(2-biphenylylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-biphenylylcarbonyl)piperidine, also known as BPCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPCP is a piperidine derivative that has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 1-(2-biphenylylcarbonyl)piperidine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. 1-(2-biphenylylcarbonyl)piperidine has been shown to increase the levels of these neurotransmitters, leading to its analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
1-(2-biphenylylcarbonyl)piperidine has been shown to have several biochemical and physiological effects. 1-(2-biphenylylcarbonyl)piperidine has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, leading to its anti-inflammatory effects. Additionally, 1-(2-biphenylylcarbonyl)piperidine has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, leading to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-biphenylylcarbonyl)piperidine has several advantages for lab experiments. 1-(2-biphenylylcarbonyl)piperidine is a stable compound that can be easily synthesized using various methods. Additionally, 1-(2-biphenylylcarbonyl)piperidine has been shown to have low toxicity, making it a safe compound for in vitro and in vivo experiments. However, 1-(2-biphenylylcarbonyl)piperidine has some limitations for lab experiments. 1-(2-biphenylylcarbonyl)piperidine has poor solubility in water, making it difficult to administer in vivo. Additionally, 1-(2-biphenylylcarbonyl)piperidine has a short half-life, making it difficult to maintain therapeutic levels in vivo.
Orientations Futures
There are several future directions for the research of 1-(2-biphenylylcarbonyl)piperidine. One future direction is to explore the potential of 1-(2-biphenylylcarbonyl)piperidine for the treatment of neurodegenerative diseases. Additionally, future research could focus on optimizing the synthesis methods of 1-(2-biphenylylcarbonyl)piperidine to produce higher yields and improve its solubility in water. Furthermore, future research could investigate the potential of 1-(2-biphenylylcarbonyl)piperidine for the treatment of other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Méthodes De Synthèse
1-(2-biphenylylcarbonyl)piperidine can be synthesized using various methods, including the reaction of 2-biphenylcarboxylic acid with piperidine and the reaction of 2-biphenylcarboxylic acid chloride with piperidine. Additionally, 1-(2-biphenylylcarbonyl)piperidine can be synthesized using a one-pot reaction of 2-biphenylcarboxylic acid, piperidine, and triethylamine. These synthesis methods have been optimized to produce high yields of 1-(2-biphenylylcarbonyl)piperidine.
Applications De Recherche Scientifique
1-(2-biphenylylcarbonyl)piperidine has been extensively studied for its potential therapeutic applications. 1-(2-biphenylylcarbonyl)piperidine has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. Additionally, 1-(2-biphenylylcarbonyl)piperidine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(2-phenylphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(19-13-7-2-8-14-19)17-12-6-5-11-16(17)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEXFPBQCYLISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Biphenylylcarbonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5733987.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5733991.png)


![3-[1-(3-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5734009.png)



![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-thiophenecarbohydrazide](/img/structure/B5734024.png)

![methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B5734042.png)
![N-benzoyl-2,3,4-trimethyl-4H-pyrrolo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B5734052.png)
![3-chloro-4-methylbenzaldehyde {4-(diethylamino)-6-[(2-hydroxy-5-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5734053.png)